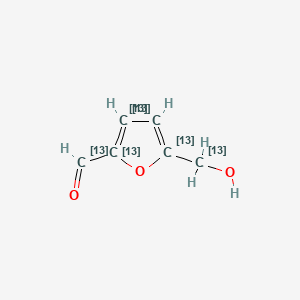

5-Hydroxymethyl-2-furaldehyde-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Hydroxymethyl-2-furaldehyde-13C6 is a compound containing the 13C isotope. Its chemical formula is C6H3D6O4, where D stands for the 13C isotope. This compound is a solid substance with a yellow crystalline appearance. It has a unique taste at room temperature and is soluble in water and some organic solvents. It is often used as a labeling reagent or tracer in chemical research and experimentation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

A common method of preparation involves using 13C isotope-labeled chloroacetic anhydride to react with hydroxymethyl-2-furan aldehyde. This reaction introduces the 13C isotope into the aldehyde group, resulting in the formation of 5-Hydroxymethyl-2-furaldehyde-13C6 .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of isotope-labeled reagents and controlled reaction conditions to ensure the incorporation of the 13C isotope into the desired molecular structure .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxymethyl-2-furaldehyde-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield 5-hydroxymethyl-2-furanmethanol .

Wissenschaftliche Forschungsanwendungen

5-Hydroxymethyl-2-furaldehyde-13C6 has a wide range of scientific research applications:

Chemistry: It is used as a labeling reagent to study reaction mechanisms and molecular transformations.

Biology: The compound serves as a tracer to analyze biological processes and molecular interactions.

Medicine: It is utilized in the development of diagnostic tools and therapeutic agents.

Industry: The compound is employed in the synthesis of various chemicals and materials, contributing to advancements in industrial processes

Wirkmechanismus

The mechanism by which 5-Hydroxymethyl-2-furaldehyde-13C6 exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s labeling properties allow researchers to trace its movement and transformation within chemical and biological systems. This helps in understanding the underlying mechanisms of various reactions and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Furaldehyde (Furfural): Another compound formed from the dehydration of pentose sugars, commonly used in the production of renewable fuels and chemicals.

5-Hydroxymethyl-2-furaldehyde (HMF): A compound similar to 5-Hydroxymethyl-2-furaldehyde-13C6 but without the 13C isotope.

Uniqueness

This compound is unique due to the presence of the 13C isotope, which makes it particularly valuable as a labeling reagent. This isotopic labeling allows for more precise tracking and analysis of chemical and biological processes compared to its non-labeled counterparts .

Biologische Aktivität

5-Hydroxymethyl-2-furaldehyde-13C6 (commonly referred to as 5-HMF-13C6) is a stable isotopic variant of 5-hydroxymethyl-2-furaldehyde (5-HMF), a compound derived from the dehydration of carbohydrates. This article explores the biological activity of 5-HMF-13C6, focusing on its biochemical effects, potential therapeutic applications, and relevant research findings.

5-HMF-13C6 is characterized by its furan ring structure with a hydroxymethyl group. It is commonly synthesized through the dehydration of sugars, particularly fructose and glucose, under acidic conditions. The isotopic labeling with carbon-13 allows for precise tracking in metabolic studies and enhances the understanding of its biological pathways.

Antioxidant Properties

Research indicates that 5-HMF exhibits significant antioxidant properties. A study demonstrated that pretreatment with 5-HMF in mice reduced oxidative stress markers associated with alcohol-induced liver injury. The administration of various doses (7.5, 15, and 30 mg/kg) led to decreased levels of malondialdehyde (MDA) and increased activities of key antioxidant enzymes such as catalase (CAT), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD) in liver tissues .

| Biochemical Marker | Control Group | Alcohol Group | 5-HMF Treated Group |

|---|---|---|---|

| ALT (U/L) | 30.0 | 120.0 | 60.0 |

| AST (U/L) | 25.0 | 110.0 | 55.0 |

| MDA (nmol/mg protein) | 1.0 | 4.5 | 2.0 |

| CAT (U/mg protein) | 100 | 57 | 90 |

Anti-inflammatory Effects

In addition to antioxidant activity, 5-HMF has been shown to exert anti-inflammatory effects. In a model of acute liver injury, treatment with 5-HMF significantly reduced inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential role in mitigating inflammation associated with oxidative stress .

Case Studies

-

Liver Protection in Alcohol-Induced Injury :

In a controlled study involving ICR mice, pretreatment with varying doses of 5-HMF resulted in significant protection against ethanol-induced liver damage. The study highlighted the compound's ability to restore liver function markers and enhance antioxidant enzyme activity, indicating its therapeutic potential for alcohol-related liver diseases . -

Metabolic Tracking in Food Studies :

The use of 5-HMF-13C6 as a tracer in metabolic studies has provided insights into its absorption and metabolism in food products. A study analyzing coffee products showed that both furfural derivatives were present at varying concentrations, emphasizing the relevance of isotopically labeled compounds in understanding metabolic pathways .

The biological activity of 5-HMF-13C6 can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes, it mitigates oxidative stress.

- Anti-inflammatory Pathway : The modulation of inflammatory cytokine production suggests that it may interfere with signaling pathways involved in inflammation.

- Metabolic Regulation : As a metabolite derived from sugar degradation, it plays a role in energy metabolism and may influence metabolic pathways related to carbohydrate metabolism.

Eigenschaften

IUPAC Name |

5-(hydroxy(113C)methyl)(2,3,4,5-13C4)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-3-5-1-2-6(4-8)9-5/h1-3,8H,4H2/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEGNKMFWQHSLB-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C](O[13C](=[13CH]1)[13CH]=O)[13CH2]O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.066 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 5-(hydroxymethyl)-2-furaldehyde-13C6 in the conversion of fructose to GVL?

A1: The research paper utilizes 13C6-d-fructose as a starting material to track the reaction pathway. The study confirms that the conversion of fructose to GVL proceeds through a multi-step process. One of the key intermediates identified in this pathway is 5-(hydroxymethyl)-2-furaldehyde-13C6 (13C6-HMF). The formation of 13C6-HMF from 13C6-d-fructose confirms the initial dehydration step. Further conversion of 13C6-HMF to 13C5-levulinic acid and 13C-formic acid, followed by their transformation into 13C5-GVL, elucidates the complete reaction sequence [].

Q2: Can you elaborate on the analytical techniques used to monitor the formation and subsequent reactions of 5-(hydroxymethyl)-2-furaldehyde-13C6?

A2: While the paper doesn't delve into the specific analytical techniques employed, it's plausible that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, played a crucial role. The use of 13C labeled compounds allows researchers to track the labeled carbons through different stages of the reaction using 13C NMR. Additionally, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) could have been employed to identify and quantify the different intermediates, including 5-(hydroxymethyl)-2-furaldehyde-13C6, over the reaction's course [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.